molecular formula C9H7NO B1678124 8-Hydroxyquinoline CAS No. 148-24-3

8-Hydroxyquinoline

Cat. No.: B1678124
CAS No.: 148-24-3
M. Wt: 145.16 g/mol
InChI Key: MCJGNVYPOGVAJF-UHFFFAOYSA-N
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Safety and Hazards

8-Hydroxyquinoline is considered hazardous. It is toxic if swallowed, may cause an allergic skin reaction, causes serious eye damage, and may damage fertility or the unborn child .

Future Directions

8-Hydroxyquinoline derivatives have a rich diversity of biological properties and numerous encouraging investigations have demonstrated that this privileged structure should be further exploited for therapeutic applications in the future .

Preparation Methods

Synthetic Routes and Reaction Conditions: Oxyquinoline can be synthesized through several methods. One common method involves the Skraup reaction, where glycerine and ortho-aminophenol undergo cyclization in the presence of concentrated sulfuric acid . The reaction conditions are optimized by adding anhydrous cupric sulfate and calcium oxide to absorb water and improve the efficiency of the reaction .

Industrial Production Methods: In industrial settings, oxyquinoline is produced by adding glycerine, ortho-aminophenol, nitrobenzene, and concentrated sulfuric acid into a reaction kettle. The mixture is heated to 140°C and maintained for 5-6 hours. After the reaction is complete, the product is cooled, neutralized with caustic soda, and separated. The upper oil layer is then heated to 200-220°C to obtain oxyquinoline .

Chemical Reactions Analysis

Types of Reactions: Oxyquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Oxyquinoline is unique due to its versatile applications and strong chelating properties. Similar compounds include:

Oxyquinoline stands out due to its broad range of applications in various fields, from medicine to industry, making it a valuable compound in scientific research and practical applications.

Properties

IUPAC Name

quinolin-8-ol
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InChI

InChI=1S/C9H7NO/c11-8-5-1-3-7-4-2-6-10-9(7)8/h1-6,11H
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InChI Key

MCJGNVYPOGVAJF-UHFFFAOYSA-N
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Canonical SMILES

C1=CC2=C(C(=C1)O)N=CC=C2
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Molecular Formula

C9H7NO
Record name 8-HYDROXYQUINOLINE
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Related CAS

84063-18-3, 134-31-6 (hydrogen sulfate (2:1) salt)
Record name 8-Quinolinol, homopolymer
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DSSTOX Substance ID

DTXSID5020730
Record name 8-Hydroxyquinoline
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Molecular Weight

145.16 g/mol
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Physical Description

8-hydroxyquinoline appears as white to off-white or faintly yellow crystalline powder. Phenolic odor. (NTP, 1992), White solid with a phenolic odor; [Hawley] White or tan powder; [MSDSonline]
Record name 8-HYDROXYQUINOLINE
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Boiling Point

513 °F at 760 mmHg (NTP, 1992), Approx 267 °C
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Solubility

less than 1 mg/mL at 61 °F (NTP, 1992), Insoluble, Soluble in alcohol, acetone, chloroform, benzene, and in formic, acetic, hydrochloric, and sulfuric acids and alkalies., 1 part in 1500 parts water, In water, 556 mg/l @ 20 °C
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Density

1.034 at 408 °F (NTP, 1992) - Denser than water; will sink, 1.034 @ 20 °C
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Vapor Pressure

0.0016 [mmHg], 1.66X10-3 mm Hg @ 25 °C
Record name 8-Hydroxyquinoline
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Mechanism of Action

The mechanism by which oxyquinoline exerts its biocidal effect is unknown.
Record name Oxyquinoline
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Color/Form

White crystals or white crystalline powder

CAS No.

148-24-3
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Melting Point

169 °F (NTP, 1992), 73-75 °C
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Synthesis routes and methods I

Procedure details

Hibino's group has reported the synthesis of demethyllavendamycin methyl ester (C) in Hibino et al., Heterocycles, 20, 1957 (1983). Hibino's group synthesized demethyllavendamycin methyl ester by a Pictet-Spengler type cyclization of 8-benzyloxyquinoline-2-aldehyde with tryptophan methyl ester, followed by aromatization and hydrogenation to give an 8-hydroxyquinoline intermediate. This intermediate was brominated to give the 5,7-dibromo-8-hydroxyquinoline. Oxidation of the 5,7-dibromo-8-hydroxyquinoline yielded the 7-bromoquinolinequinone, and replacement of the bromine with sodium azide, followed by reduction of the azide with sodium hydrosulfite, yielded demethyllavendamycin methyl ester.
Name
demethyllavendamycin methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Heterocycles
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
demethyllavendamycin methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To bicyclo[3.3.0]octane-3,7-dione (0.25 g, 1.81 mmol) in dry MeOH (3 mL) at 0° C. was added hydroxylamine hydrochloride (0.28 g, 4.30 mmol) and NaOAc (0.65 g, 7.92 mmol). After 1 h, the solvent was removed under vacuum. Triturate the resulting residue with a minimum of ice-cold water to give a white precipitate. Collect and dry the precipitate under vacuum to give 0.16 g of the crude oxine.
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0.28 g
Type
reactant
Reaction Step One
Name
Quantity
0.65 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Sodium quinoline-8-sulfonate (231 g) was added to 170 g of a 50% aqueous solution of sodium hydroxide, and the mixture was stirred. Then, 900 g of a hydrogenated triphenyl mixture was mixed, and the mixture was dehydrated. The dehydrated mixture was reacted at 260° C. for 15 minutes in a nitrogen stream. After cooling, 600 ml of water was added to the reaction mixture to separate the reaction medium layer. The aqueous layer was decolorized with activated carbon, acidified and then extracted with 200 ml of chloroform. The chloroform was recovered to give 140.9 g (yield 97.2%) of 8-hydroxyquinoline.
Quantity
231 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hydrogenated triphenyl
Quantity
900 g
Type
reactant
Reaction Step Two
Name
Quantity
600 mL
Type
solvent
Reaction Step Three
Yield
97.2%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Hydroxyquinoline
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8-Hydroxyquinoline
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Customer
Q & A

ANone: 8-Hydroxyquinoline has the molecular formula C9H7NO and a molecular weight of 145.16 g/mol.

A: this compound acts as a bidentate ligand, coordinating with metal ions through both the nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group. This forms stable chelate complexes. [, , ]

A: Researchers utilize various techniques including UV-Vis spectrophotometry, FTIR spectroscopy, NMR spectroscopy, and EPR spectroscopy to characterize this compound and its metal complexes. These methods provide insights into structural features, electronic properties, and complex formation. [, , , , ]

A: Incorporating this compound derivatives, like 5-nitro-8-hydroxyquinoline (NQ) and 5-chloro-7-iodo-8-hydroxyquinoline (CQ), into electrospun fibers composed of biocompatible and biodegradable polymers like poly(ethylene oxide) (PEO), beeswax (BW), poly(L-lactide) (PLA), and poly(ε-caprolactone) (PCL) has been shown to impart antibacterial and antifungal properties to the resulting materials. These fibers show promise for applications in plant protection. []

ANone: While the provided research doesn't delve into specific catalytic applications, this compound complexes, particularly those with transition metals, are known to catalyze various organic reactions. Their ability to act as Lewis acids and participate in redox processes makes them versatile catalysts. Further research is necessary to explore and optimize their potential in catalysis.

A: Researchers have utilized computational methods like PM6 semi-empirical molecular orbital calculations to investigate the electrochemical capacity behavior of aluminum-8-hydroxyquinoline complex-modified carbon paste electrodes. These calculations provided insights into the electronic properties and stability of the modifiers, correlating with experimental findings. [] Density functional theory (DFT) calculations have also been used to analyze the vibrational spectra of this compound and its halogenated and nitrated derivatives. []

A: Introducing halogen substituents at the 5 and 7 positions of the this compound scaffold influences its metabolism and excretion. Studies have shown that increased molecular weight due to halogen substitution leads to higher biliary excretion of glucuronide metabolites. Moreover, the position of the hydroxyl group significantly impacts the lubrication properties of this compound isomers on different surfaces, as observed in tribological studies. [, ]

A: Research suggests that weaker copper(II) and iron(III) binding affinities in this compound derivatives are associated with elevated cytotoxicity. For instance, the derivative Q-4, with weaker metal binding, exhibited higher toxicity compared to the parent compound Q-1. This highlights the significance of metal-binding properties in influencing the biological activity of these compounds. []

A: While both glucuronides and sulfates are metabolites of this compound derivatives, sulfates, particularly those with halogen substituents like 5-chloro-7-iodo-8-hydroxyquinoline sulfate, demonstrate greater resistance to enzymatic hydrolysis in vitro compared to glucuronides. This difference in stability highlights the influence of structural modifications on the metabolic fate of these compounds. []

A: Conjugating this compound to β-cyclodextrin enhances its aqueous solubility, expanding its potential applications in drug delivery and other areas. []

A: Intravenous administration of this compound has been shown to induce pancreatic diabetes in a small percentage of rabbits. This effect was not observed in other animal models tested, including rats, hamsters, guinea pigs, cats, and dogs. The underlying mechanisms for this species-specific diabetogenic effect remain to be fully elucidated. []

A: Grafting this compound onto nanoporous SBA-15 silica creates a novel solid phase extractor. This material efficiently extracts Cu2+ cations from aqueous solutions, allowing for the preconcentration and determination of trace amounts of copper using techniques like flame atomic absorption spectrometry (FAAS). []

A: Yes, a spectrophotometric method utilizing the diazotization reaction of this compound has been developed for the determination of metoclopramide hydrochloride in pharmaceutical preparations. This method offers a rapid, sensitive, and accurate approach for quality control analysis. []

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